1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-
Description
The compound 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- (CAS: 561300-65-0) is a tetrahydroindazole derivative featuring a partially saturated indazole core with distinct substituents:
- 3,6,6-Trimethyl groups: The methyl groups at positions 3, 6, and 6 confer steric bulk, likely improving metabolic stability by hindering enzymatic oxidation.
- 1-Phenyl substituent: The aromatic phenyl group at position 1 may influence π-π stacking interactions in biological targets.
The molecular formula is inferred as C₁₆H₁₆N₂O₂ (based on structural analogs like CAS 53828-58-3 with adjustments for the additional methyl group). This compound’s unique structural features position it as a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
3,6,6-trimethyl-1-phenyl-7H-indazole-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-13-12(9-16(2,3)15(20)14(13)19)18(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUAMDYNAIITCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=O)C(C2)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367043 | |
| Record name | 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53828-56-1 | |
| Record name | 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl (commonly referred to as compound 1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibition properties.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- Purity : Typically around 95%.
1. Anticancer Activity
Recent studies have highlighted the potential of compound 1 as an anticancer agent. In a series of experiments involving various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), significant inhibitory effects were observed.
Case Study : A specific derivative of indazole demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating potent cytotoxicity. The compound was found to induce apoptosis in a dose-dependent manner and modulated key apoptotic proteins such as Bcl-2 and Bax .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 6o | K562 | 5.15 | Induces apoptosis |
| Compound 6o | HEK-293 | 33.2 | Selectivity for normal cells |
2. Anti-inflammatory Activity
The anti-inflammatory properties of compound 1 were assessed using the carrageenan-induced edema test. The results indicated that derivatives of tetrahydroindazole exhibited significant anti-inflammatory activity.
Key Findings :
- The most active derivative showed an ED50 value of 3.5 mg/kg in the carrageenan test.
- The structure-activity relationship (SAR) suggested that modifications at specific positions enhanced anti-inflammatory effects .
| Compound Type | ED50 (mg/kg) |
|---|---|
| 1-Aryl-Tetrahydroindazole | 3.5 |
3. Enzyme Inhibition
Compound 1 has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin complexes. A high-throughput screening identified several analogues with improved binding affinities.
Research Insights :
- Compounds derived from this scaffold exhibited binding affinities that were significantly better than the initial hit compound.
- The most promising analogues showed a binding preference for CDK2/cyclin complexes over free CDK2 .
| Analogue | Binding Affinity (Kd) | Inhibition Activity |
|---|---|---|
| Compound 53 | Better than hit compound | Improved by 3-fold |
| Compound 59 | Better than hit compound | Improved by up to 10-fold |
Mechanistic Insights
The mechanism underlying the anticancer effects of compound 1 involves modulation of apoptotic pathways and interference with cell cycle progression. Specifically, it was shown to downregulate Bcl-2 and upregulate Bax expression levels in treated cancer cells, leading to increased apoptosis rates.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities which can be categorized as follows:
Anticancer Activity
Several studies have highlighted the potential of indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation. For example:
- FGFR Inhibition : Li et al. designed a series of 1H-indazol-3-amine derivatives that showed promising FGFR1 inhibitory activity with an IC50 value as low as 2.9 nM . Another study by Zhao et al. reported that certain indazole derivatives exhibited significant inhibition against FGFR1 with IC50 values around 30.2 nM .
Opioid Receptor Modulation
Research has indicated that 1H-indazole derivatives could serve as novel μ-opioid receptor (MOR) agonists. A study found that specific indazole compounds demonstrated analgesic effects while minimizing adverse effects typically associated with opioid medications .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Indazole derivatives have also been investigated for their ability to inhibit IDO, an enzyme involved in immune regulation and cancer progression. Qian et al. reported that some synthesized indazole compounds exhibited remarkable IDO inhibitory activities with IC50 values around 5.3 μM .
Case Studies and Findings
Recent research has provided valuable insights into the structure-activity relationships (SAR) of indazole derivatives:
| Compound | Activity | IC50 Value | Notes |
|---|---|---|---|
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 Inhibitor | 15.0 nM | Good enzymatic inhibition |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 Inhibitor | 30.2 nM | Potent activity in enzymatic assays |
| Compound derived from indazole scaffold | IDO Inhibitor | 5.3 μM | Effective interaction with heme iron |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
6,6-Dimethyl-1-phenyl-7H-indazole-4,5-dione (CAS 53828-58-3)
- Molecular Formula : C₁₅H₁₄N₂O₂ .
- Key Differences : Lacks the 3-methyl group present in the target compound.
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Molecular Formula : C₁₀H₁₄N₂O₂ .
- Key Differences : Replaces the 4,5-dione with a carboxylate ester and lacks phenyl and methyl groups at positions 1 and 5.
- Implications : The carboxylate group enhances solubility but reduces electrophilicity, limiting interactions with nucleophilic enzyme residues .
Substituent Position and Functional Group Comparisons
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole
- Molecular Formula : C₉H₁₄N₂ .
- Key Differences : Features an ethyl group at position 3 instead of methyl and lacks the 4,5-dione and phenyl groups.
- Implications : The ethyl group may enhance lipophilicity, favoring membrane penetration but reducing specificity for polar targets .
1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Molecular Formula : C₉H₁₅N₃ .
- Key Differences : Substitutes the 4,5-dione with an amine group and positions the ethyl group at the 1-position.
Research Findings and Implications
- Metabolic Stability: The 3,6,6-trimethyl configuration in the target compound likely reduces oxidative metabolism compared to analogs like CAS 53828-58-3 , mirroring strategies used in curcuminoid analogs to block metabolic sites .
- Reactivity : The 4,5-dione moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes, similar to diketopiperazine derivatives with antiviral activity .
- Biological Specificity : The phenyl group at position 1 could enhance binding to aromatic-rich protein pockets, distinguishing it from ethyl- or amine-substituted analogs .
Q & A
Q. What statistical methods address variability in biological assay results for this compound?
- Methodological Answer :
- ANOVA with Tukey’s HSD : Identify significant differences between treatment groups (p < 0.05).
- Grubbs’ Test : Detect outliers in replicate measurements (e.g., n=6).
- Power Analysis : Determine sample sizes required to achieve 80% statistical power .
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed SOPs : Specify exact reagent grades (e.g., Sigma-Aldrich, ≥99%), inert atmosphere conditions, and stirring rates.
- Round-Robin Trials : Collaborate with independent labs to validate yields and purity.
- Machine Learning : Use AI tools (e.g., ChemOS) to automate parameter optimization and error tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
